2-(Trifluoromethyl)phenothiazine
Overview
Description
Synthesis Analysis
The synthesis of phenothiazine derivatives, including 2-(Trifluoromethyl)phenothiazine, involves complex chemical processes. For example, novel phenothiazine-containing cruciforms were prepared using a NaH-promoted Horner reaction, which demonstrates the diverse synthetic routes available for phenothiazine derivatives (Hauck et al., 2007). Additionally, improvements in the synthesis of phenothiazine compounds have been reported, highlighting the ongoing development in the synthesis methods for better yields and purifications (Ergun et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)phenothiazine has been elucidated through techniques such as single-crystal X-ray diffraction. The compound crystallizes in a specific space group, and detailed measurements of bond angles and dihedral angles have been reported, providing insights into its structural characteristics (Phelps & Cordes, 1976).
Chemical Reactions and Properties
Phenothiazine derivatives undergo various chemical reactions that are influenced by the trifluoromethyl group. These reactions include photochemical processes, electron transfer reactions, and interactions with metal ions, which can significantly alter their photophysical properties (Pohlers et al., 1997).
Scientific Research Applications
Neurodegenerative Disease Research : 2-(Trifluoromethyl)phenothiazine is studied for its potential role in neurodegenerative diseases. This is attributed to its unique redox chemistry which is relevant in the context of these diseases (Ohlow & Moosmann, 2011).
Neuropharmacological Applications : It is used in studying calcium-dependent phosphorylation of proteins in the rat cerebral cortex. This is particularly significant in understanding the action of phenothiazine antipsychotic drugs (Wrenn et al., 1981).
Diverse Biological Activities : The compound exhibits a range of biological activities, including antitumor, antiproliferative, antimutagenic, antiplasmid, antibacterial activities, and reversal of multidrug resistance. This wide range of activities makes it a potential candidate for various therapeutic applications (Motohashi et al., 2006).
Therapeutic Applications in Psychiatry : Specific derivatives like Trifluoperazine, a phenothiazine derivative, show promise in treating anergic, withdrawn schizophrenic patients refractory to previous treatments (Ohno, 1964).
Oncology Research : Trifluoperazine enhances the cytotoxicity of bleomycin in lung cancer cells, indicating its potential role in cancer therapy (Polischouk et al., 2007).
Endocrinological Studies : It has been found to inhibit glucose-stimulated insulin release and other insulin-stimulating agents in pancreatic islets, highlighting its potential in diabetes research (Gagliardino et al., 1980).
Antiviral Research : Phenothiazines like chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine possess anti-viral activity towards different types of viruses, offering a potential avenue for antiviral therapies (Otręba et al., 2020).
Antifungal and Antibacterial Activities : The compound and its derivatives have shown efficacy against various fungal and bacterial pathogens, suggesting its potential in developing new antimicrobial agents (Vitale et al., 2007; Sharma et al., 2001).
Cell Death Mechanisms : Phenothiazine derivatives can induce mitochondrial swelling and permeability transition, which is crucial for understanding their mechanism of inducing cell death (Cruz et al., 2010).
Applications in Chemistry : Phenothiazine cruciform fluorophores are being explored for use in array-type sensory applications for metal cations, indicating its potential in chemical sensing technologies (Hauck et al., 2007).
Safety And Hazards
Future Directions
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . This suggests that 2-(Trifluoromethyl)phenothiazine and its derivatives could have potential applications in the development of new drugs .
properties
IUPAC Name |
2-(trifluoromethyl)-10H-phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGYJVASTMCSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059050 | |
Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenothiazine | |
CAS RN |
92-30-8 | |
Record name | 2-(Trifluoromethyl)-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoromethylphenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)phenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-trifluoromethylphenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TRIFLUOROMETHYLPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877S053KX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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